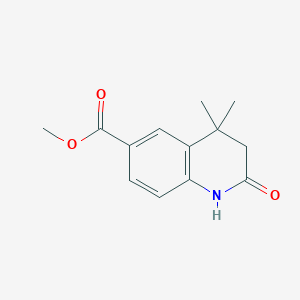

Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate

描述

属性

IUPAC Name |

methyl 4,4-dimethyl-2-oxo-1,3-dihydroquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2)7-11(15)14-10-5-4-8(6-9(10)13)12(16)17-3/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBGYIFPFFZPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=C(C=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization via-Hydride Shift Triggered N-Dealkylative Cyclization

A prominent modern method for synthesizing 2-oxo-1,2,3,4-tetrahydroquinoline derivatives, which includes compounds structurally close to methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate, is based on a one-pot two-step protocol involving a-hydride shift triggered cyclization. This method was developed using 2-(2-(benzylamino)benzylidene)malonate as a precursor and boron trifluoride etherate (BF3·Et2O) as a Lewis acid catalyst.

- Mechanism: The reaction proceeds via formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment, which facilitates intramolecular cyclization and subsequent N-dealkylation to yield the tetrahydroquinoline-3-carboxylate scaffold.

- Conditions: The reaction typically requires 2.5 molar equivalents of BF3·Et2O, heating at 60 °C for 24 hours, followed by aqueous workup and acid treatment (HCl) to isolate the pure product.

- Advantages: This method is redox- and step-economical, avoiding multiple isolation steps and harsh conditions. It allows the formation of the tetrahydroquinoline core with high efficiency and selectivity.

- Limitations: Substituent effects on the aromatic ring influence the stability of intermediates and yields. For example, chloro- and trifluoromethyl-substituted derivatives showed lower yields (41% and 45%, respectively).

- Reference Data: The formation of the iminium intermediate and boronate complex was confirmed by ^1H, ^19F, and ^11B NMR spectroscopy, showing characteristic signals for N+=CHPh and difluoroboryl bridges, respectively.

Alkylation and Methylation of Hydroxyquinoline Precursors

Another synthetic approach relevant to methylated tetrahydroquinoline derivatives involves stepwise methylation of hydroxyquinoline carboxylates:

- Starting Material: Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate.

- Step 1: S-methylation using methyl iodide (CH3I) in dimethylformamide (DMF) at 50 °C with triethylamine as the base yields methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with near quantitative yield.

- Step 2: Subsequent O- and N-methylation requires stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to generate the anion for SN2 methylation.

- Products: The major product is methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (80–99% yield), with minor formation of methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (1–20% yield).

- Reaction Control: Prolonged heating favors O-methylation, and the ratio of products can be monitored by ^1H-NMR integration of methyl protons at characteristic chemical shifts.

- Mechanistic Insight: The methylation proceeds via SN2 mechanism on the anion formed by strong bases; triethylamine is insufficient for full conversion.

- Relevance: While this method is for a related quinoline system, the approach of selective methylation and control of regioselectivity is informative for preparing methylated tetrahydroquinoline carboxylates.

Summary Table: Key Preparation Methods

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.

Substitution: The ester group can be substituted with various nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or ammonia under mild conditions.

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Amides or alternative esters.

科学研究应用

Biological Activities

Antimalarial Activity

Research indicates that methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate exhibits activity against Plasmodium falciparum, the causative agent of malaria. The proposed mechanism includes interaction with biological targets that disrupt the life cycle of the parasite. This highlights its potential as a lead compound for developing new antimalarial agents.

Anticancer Potential

The compound's structural characteristics suggest it may also possess anticancer properties. Similar tetrahydroquinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Ongoing studies are needed to elucidate the specific pathways involved.

Applications in Drug Development

This compound is being explored for its potential applications in:

- Pharmaceutical Formulations : Due to its biological activities, it can be incorporated into formulations aimed at treating malaria and certain cancers.

- Synthetic Organic Chemistry : The compound serves as a versatile building block for synthesizing other biologically active molecules. Its functional groups allow for further chemical modifications to enhance efficacy and selectivity against specific biological targets.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimalarial Studies : A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydroquinolines exhibit significant antimalarial activity with minimal toxicity to human cells. This positions this compound as a candidate for further investigation in drug development pipelines.

- Cancer Research : Another research effort focused on the anticancer properties of similar compounds showed that they could inhibit tumor growth in vitro. The findings suggest that this compound may have similar effects and warrant further exploration through preclinical trials.

作用机制

The mechanism of action of methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is not fully understood. like other quinoline derivatives, it is believed to interact with biological targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituent groups, ring saturation, and functional groups. Below is a detailed comparison with key derivatives (Table 1) and their properties:

Table 1: Comparative Analysis of Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate and Analogs

Key Observations :

Functional Group Influence: The methyl ester in the target compound provides moderate reactivity for hydrolysis or transesterification, whereas analogs with sulfonyl groups (6e) exhibit greater electrophilicity, enabling nucleophilic substitution reactions .

Steric and Electronic Effects: The 4,4-dimethyl groups in the target compound introduce steric hindrance, reducing ring flexibility compared to non-methylated analogs like 6g . Phenyl substituents (6g) increase steric bulk and electron density, altering solubility and reactivity profiles .

Spectroscopic Characterization :

- The target compound’s 1H-NMR would show distinct signals for the methyl ester (~3.8 ppm) and quaternary dimethyl groups (~1.5 ppm). In contrast, sulfonyl chloride derivatives display deshielded protons near electronegative groups .

生物活性

Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS No. 1187933-23-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 233.26 g/mol. The structure features a tetrahydroquinoline core which is known for its ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinolines exhibit potent antimicrobial properties. For instance, compounds structurally related to methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline have shown effectiveness against a range of bacterial pathogens. In vitro studies have demonstrated that these compounds can inhibit the activity of enzymes such as New Delhi metallo-beta-lactamase (NDM-1), which is responsible for antibiotic resistance in many bacteria .

2. Anticancer Properties

Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline derivatives have been evaluated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, one study reported that certain tetrahydroquinoline derivatives exhibited cytotoxic effects on human cancer cell lines .

3. Neuroprotective Effects

The neuroprotective properties of tetrahydroquinolines have garnered attention in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds in this class are believed to inhibit cholinesterase activity and reduce oxidative stress in neuronal cells . This suggests potential therapeutic applications for conditions characterized by neurodegeneration.

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes critical to bacterial survival and cancer cell proliferation.

- Apoptosis Induction : By activating apoptotic pathways in cancer cells, these compounds can effectively reduce tumor growth.

- Antioxidant Activity : The ability to scavenge free radicals contributes to its neuroprotective effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。